8'-ヒドロキシジヒドロエルゴタミン

説明

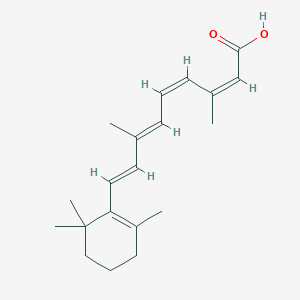

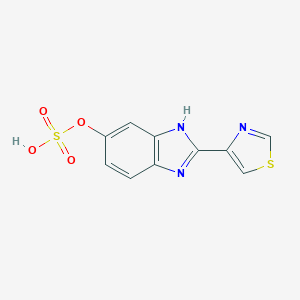

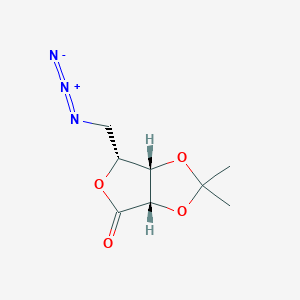

8'-Hydroxydihydroergotamine (8'-OH-DHE) is a synthetic analog of dihydroergotamine (DHE), a medication used for the treatment of migraines. 8'-OH-DHE is a potent vasoconstrictor, which makes it a promising candidate for the treatment of various vascular disorders.

科学的研究の応用

5-HT1A受容体アゴニスト

8’-ヒドロキシジヒドロエルゴタミン(8’-OH-DHE)とその親化合物ジヒドロエルゴタミン(DHE)は、高親和性の5-HT1A受容体リガンドです . これらは、脳切片の背側縫線核および海馬における[ (35)S]GTP-gamma-Sの特異的結合を強化します . これは、さまざまな神経学的および精神医学的障害に関与している5-HT1A受容体に関連する研究で、8’-OH-DHEが使用できることを示唆しています .

片頭痛予防

DHEは、片頭痛の攻撃を止めることに加えて、片頭痛の予防のための効果的な薬剤です . 代謝産物である8’-OH-DHEは、5-HT1Aオート(背側縫線核内)およびヘテロ(特に海馬内)受容体での作用を通じて、この予防効果に貢献する可能性があります .

セロトニン作動性ニューロンの抑制

DHEと8’-OH-DHEの両方が、脳幹切片内の背側縫線核におけるセロトニン作動性ニューロンの発火を抑制します . これは、さまざまな脳機能および障害におけるセロトニン作動性ニューロンの役割を研究する研究に役立つ可能性があります .

CA1錐体細胞の過分極

8’-OH-DHEは、ラット海馬切片におけるCA1錐体細胞を過分極させることにより、DHEよりも強力であることがわかりました . これは、8’-OH-DHEが海馬ニューロンの電気生理学に関連する研究で使用できることを示唆しています .

静脈収縮効果

DHEとその主要な代謝産物である8’-OH-DHEの静脈収縮効果は、7人の健康な男性ボランティアを対象としたプラセボ対照試験で調査されました

作用機序

Target of Action

8’-Hydroxydihydroergotamine, a metabolite of Dihydroergotamine (DHE), primarily targets serotonin receptors . These receptors include the 5-HT 1B, 5-HT 1D, and 5-HT 1F subtypes . The compound also interacts with other serotonin, adrenergic, and dopamine receptors . These receptors play a crucial role in regulating various physiological functions, including mood, appetite, sleep, and cognition.

Mode of Action

8’-Hydroxydihydroergotamine acts as an agonist at its target receptors . This means it binds to these receptors and activates them, triggering a biological response. Specifically, its antimigraine activity is attributed to the activation of 5-HT 1D receptors located on intracranial blood vessels, resulting in vasoconstriction . It also activates 5-HT 1D receptors on sensory nerve endings of the trigeminal system, inhibiting the release of pro-inflammatory neuropeptides .

Biochemical Pathways

The activation of serotonin receptors by 8’-Hydroxydihydroergotamine affects several biochemical pathways. For instance, it enhances the specific binding of GTP-gamma-S to the dorsal raphe nucleus and the hippocampus in brain sections . This action can exert both an inhibitory influence on neuronal excitability and anxiolytic effects, which might contribute to its antimigraine prophylactic efficiency .

Pharmacokinetics

8’-Hydroxydihydroergotamine is a metabolite of DHE, which is extensively metabolized in the liver . The metabolite is present at plasma concentrations 5-7 times that of DHE . This suggests that it has a significant role in the overall pharmacological activity of DHE.

Result of Action

The activation of serotonin receptors by 8’-Hydroxydihydroergotamine leads to several molecular and cellular effects. For instance, it inhibits the firing of serotoninergic neurons in the dorsal raphe nucleus within brain stem slices . It also hyperpolarizes CA1 pyramidal cells in rat hippocampal slices, which is more potent than DHE . These actions contribute to its therapeutic efficacy in treating migraines.

Action Environment

The action of 8’-Hydroxydihydroergotamine can be influenced by various environmental factors. For example, the bioavailability and efficacy of DHE, from which the compound is derived, can be affected by the design of intranasal delivery devices . A well-designed device can deliver a greater amount of the solution to the vasculature-rich upper nasal cavity, enhancing its therapeutic effects .

Safety and Hazards

生化学分析

Biochemical Properties

8’-Hydroxydihydroergotamine interacts with various enzymes, proteins, and other biomolecules. It is identified as a high-affinity 5-HT1A receptor ligand . This interaction suggests that 8’-Hydroxydihydroergotamine may play a role in serotonin signaling pathways, influencing various biochemical reactions .

Cellular Effects

8’-Hydroxydihydroergotamine has been observed to have a significant impact on various types of cells and cellular processes. For instance, it has been found to elicit a marked venoconstrictor effect, influencing cell function . It also influences cell signaling pathways and impacts gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of 8’-Hydroxydihydroergotamine involves its interactions at the molecular level. It binds with high affinity to serotonin 5-HT1A receptors . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8’-Hydroxydihydroergotamine have been observed to change over time. For instance, its venoconstrictor action was found to remain fairly constant for a period of 180 minutes from the start of the infusion . This suggests that 8’-Hydroxydihydroergotamine has a stable effect on cellular function over time.

Metabolic Pathways

8’-Hydroxydihydroergotamine is involved in metabolic pathways within the body. It is extensively metabolized in the liver to form 8’-β-hydroxy dihydroergotamine, an active metabolite with equipotency for adrenergic and 5-HT receptors .

特性

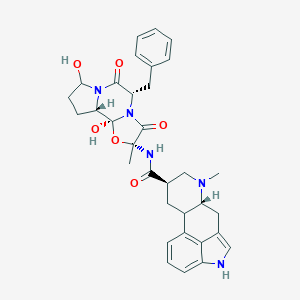

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22?,24-,25+,26+,27?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRNWGXNCFKOII-UYPVSMPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920250 | |

| Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90650-44-5 | |

| Record name | 8'-Hydroxydihydroergotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090650445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary focus of the research regarding 8'-Hydroxydihydroergotamine?

A1: The research primarily investigates the pharmacological properties of 8'-Hydroxydihydroergotamine, which is the primary metabolite of dihydroergotamine in humans. One study [] delves into the structural elucidation of 8'-Hydroxydihydroergotamine and investigates its receptor binding affinities. The other study [] focuses on its venoconstrictor effects in humans.

Q2: Does 8'-Hydroxydihydroergotamine exhibit similar pharmacological activity to its parent compound, dihydroergotamine?

A2: While both studies focus on different aspects of 8'-Hydroxydihydroergotamine's pharmacology, they provide insights relevant to this question. The study investigating receptor binding [] can shed light on potential similarities or differences in target interactions compared to dihydroergotamine. Simultaneously, the research on 8'-Hydroxydihydroergotamine's venoconstrictor effects [] provides data directly comparable to the known effects of dihydroergotamine, allowing for a more comprehensive understanding of their pharmacological relationship.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)